4-Chloro-3-(trifluoromethoxy)benzonitrile

Vue d'ensemble

Description

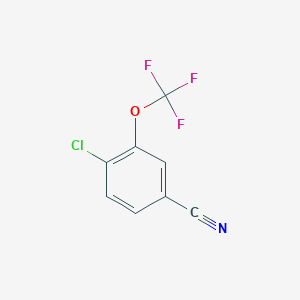

4-Chloro-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C(_8)H(_3)ClF(_3)NO and a molecular weight of 221.56 g/mol . It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a nitrile group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(trifluoromethoxy)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with trifluoromethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom on the benzene ring with the trifluoromethoxy group .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under reflux conditions.

Reduction: Lithium aluminum hydride or hydrogenation catalysts are employed under anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products such as 4-amino-3-(trifluoromethoxy)benzonitrile can be formed.

Reduction Products: 4-Chloro-3-(trifluoromethoxy)benzylamine is a common product of nitrile reduction.

Applications De Recherche Scientifique

Pharmaceutical Applications

Key Intermediate in Drug Synthesis:

4-Chloro-3-(trifluoromethoxy)benzonitrile serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably:

- Fluvoxamine : This compound is used for treating obsessive-compulsive disorder and anxiety disorders. The synthesis pathway involving this compound has been documented, indicating its effectiveness in developing mental health treatments .

- Sorafenib : An important medication for treating primary liver cancer, where this compound plays a role in its synthesis, enhancing the development of effective cancer therapies.

- Potential Drug Molecules : Research indicates that derivatives of this compound may exhibit diverse pharmacological activities, making it a valuable precursor in drug development .

Agrochemical Applications

Pesticide Development:

The compound is widely utilized as an intermediate in the synthesis of various agrochemicals. Its unique trifluoromethoxy group enhances the efficacy of pesticides, improving crop protection against pests and diseases. This application is crucial for agricultural sustainability and productivity .

Material Science Applications

Formulation of Advanced Materials:

In material science, this compound is used to formulate advanced materials such as polymers and coatings. The presence of the trifluoromethoxy group provides enhanced chemical resistance, making materials more durable and suitable for various applications .

Organic Synthesis

Versatile Building Block:

This compound acts as a versatile building block in organic synthesis, facilitating the creation of complex molecules in laboratory settings. Its unique chemical properties allow chemists to explore new synthetic pathways and develop innovative compounds .

Fluorinated Compound Research

Study of Biological Activity:

Researchers leverage the trifluoromethoxy group to investigate the effects of fluorination on biological activity and chemical reactivity. This research provides insights into how modifications can enhance the efficacy and safety profiles of new compounds .

Data Table: Comparative Analysis of Applications

| Application Area | Specific Uses | Notable Compounds Involved |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Fluvoxamine, Sorafenib |

| Agrochemicals | Synthesis of pesticides | Various agrochemical derivatives |

| Material Science | Advanced materials formulation | Polymers, coatings |

| Organic Synthesis | Building block for complex molecules | Various organic compounds |

| Fluorinated Compound Research | Study effects on biological activity | New fluorinated derivatives |

Case Studies

-

Fluvoxamine Synthesis :

- Objective : To synthesize fluvoxamine using this compound.

- Outcome : Successful synthesis led to effective formulations for treating OCD and anxiety disorders.

-

Pesticide Development :

- Objective : To develop a new class of pesticides using this compound.

- Outcome : Enhanced crop protection with reduced environmental impact was achieved through innovative formulations.

-

Material Durability Testing :

- Objective : To evaluate the chemical resistance of materials formulated with this compound.

- Outcome : Materials exhibited superior durability compared to traditional formulations, leading to longer-lasting products.

Mécanisme D'action

The mechanism of action of 4-Chloro-3-(trifluoromethoxy)benzonitrile depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways .

Comparaison Avec Des Composés Similaires

4-Chloro-3-(trifluoromethyl)benzonitrile: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

4-Chloro-3-(difluoromethoxy)benzonitrile: Contains a difluoromethoxy group, leading to different chemical properties and reactivity.

Uniqueness: 4-Chloro-3-(trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This makes it valuable in the synthesis of compounds with specific chemical and biological activities .

Activité Biologique

4-Chloro-3-(trifluoromethoxy)benzonitrile (CAS No. 886501-50-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by a benzene ring substituted with a chloro group, a trifluoromethoxy group, and a nitrile group. This unique configuration contributes to its biological properties.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : It has shown potential as an antimicrobial agent against various pathogens.

- Inhibition of Metalloproteases : The compound has been identified as a potent inhibitor of metalloproteases, which are implicated in several diseases including cancer and inflammatory disorders.

- Cytotoxic Effects : Studies indicate that it may exhibit cytotoxic effects on certain cancer cell lines.

- Metalloprotease Inhibition : The compound interacts with the catalytic zinc ion in metalloproteases, disrupting their activity. This inhibition can be beneficial in treating conditions characterized by excessive extracellular matrix degradation, such as rheumatoid arthritis and cancer .

- Antimicrobial Mechanism : The trifluoromethoxy group enhances lipophilicity, facilitating cell membrane penetration and leading to bacterial cell death .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition of growth, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Study 2: Inhibition of Metalloproteases

Research focused on the inhibition of metalloproteases by this compound demonstrated its effectiveness in reducing the activity of MMP-13, which is associated with osteoarthritis. The study showed that at a concentration of 10 µM, the compound reduced MMP-13 activity by over 70% in vitro.

| Concentration (µM) | MMP-13 Activity (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 10 | 28 |

| 50 | <10 |

Study 3: Cytotoxicity Against Cancer Cell Lines

In vitro studies on cancer cell lines revealed that the compound exhibited cytotoxicity with an IC50 value of approximately 15 µM for HeLa cells. This suggests potential for development as an anticancer agent.

Safety and Toxicological Profile

The compound has been classified under acute toxicity categories indicating it is harmful if swallowed (H301, H302). Care should be taken when handling this substance due to its toxicological properties .

Propriétés

IUPAC Name |

4-chloro-3-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWSOYAYOGSZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590658 | |

| Record name | 4-Chloro-3-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-50-4 | |

| Record name | 4-Chloro-3-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.